molecular formula C₆H₁₄Cl₂N₄O₂ B1150410 Photo-lysine hydrochloride

Photo-lysine hydrochloride

Cat. No. B1150410
M. Wt: 245.11
InChI Key: GBAFFVBIGOWXIB-FHNDMYTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Photo-lysine hydrochloride, a new lysine-based photo-reactive amino acid, captures proteins that bind lysine post-translational modifications.

Scientific Research Applications

  • Structural Analysis and Modification : Photo-lysine hydrochloride and its variants have been studied for their molecular structure and behavior under different conditions. For instance, Poly-L-lysine hydrochloride has been investigated for its structural changes in response to hydration, revealing insights into its pleated-sheet and alpha-helix structures (Shmueli & Traub, 1965).

  • Biological Applications : Research has demonstrated the incorporation of lysine-based photo-reactive amino acids like photo-lysine in proteins. This incorporation allows for the capture and identification of proteins that recognize lysine post-translational modifications, providing a tool for studying histone modifications and other protein interactions (Yang et al., 2016).

  • Antimicrobial Photoinactivation : Polylysine hydrochloride has been used to create polycationic conjugates with photosensitizers like chlorin(e6), showing efficacy in the photodynamic inactivation of various bacteria (Tegos et al., 2006).

  • Nano-Detoxification Agents : Lysine-functionalized dendrimers have been synthesized for potential applications in capturing organic toxins, such as pesticides. These bioactive polymers show promise in applications ranging from drug delivery to environmental detoxification (Durán-Lara et al., 2015).

  • Photocrosslinking in Hydrogels : The use of lysine dipeptides in the formation of hydrogels has been explored. These hydrogels, when functionalized with compounds like coumarin, can be photo-crosslinked to enhance their mechanical properties, highlighting potential applications in biotechnology and materials science (Kim et al., 2015).

properties

Molecular Formula

C₆H₁₄Cl₂N₄O₂

Molecular Weight

245.11

IUPAC Name

2-[3-[(2S)-2-azaniumyl-2-carboxyethyl]diazirin-3-yl]ethylazanium;dichloride

InChI

InChI=1S/C6H12N4O2.2ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;;/h4H,1-3,7-8H2,(H,11,12);2*1H/t4-;;/m0../s1

InChI Key

GBAFFVBIGOWXIB-FHNDMYTFSA-N

SMILES

C(C[NH3+])C1(N=N1)CC(C(=O)O)[NH3+].[Cl-].[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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